Bis(2-propylheptyl) phthalate chemical properties and structure
Bis(2-propylheptyl) phthalate chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Bis(2-propylheptyl) phthalate (B1215562)
This technical guide provides a comprehensive overview of the core chemical properties and structure of Bis(2-propylheptyl) phthalate (DPHP), tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Bis(2-propylheptyl) phthalate is a diester of phthalic acid and 2-propylheptanol.[1] Its structure consists of a benzene (B151609) ring with two ester groups at the ortho positions, each connected to a 2-propylheptyl chain.
Caption: 2D Chemical Structure of Bis(2-propylheptyl) phthalate.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 53306-54-0 |
| IUPAC Name | bis(2-propylheptyl) benzene-1,2-dicarboxylate[1] |
| Synonyms | Di(2-propylheptyl) phthalate, DPHP, Palatinol® 10P |
| Molecular Formula | C28H46O4[1] |
| SMILES | CCCCCC(CCC)COC(=O)c1ccccc1C(=O)OCC(CCC)CCCCC[1] |
| InChI | InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3[1] |
Physical and Chemical Properties
DPHP is a colorless, viscous liquid primarily used as a plasticizer for PVC plastics. It is characterized by its low volatility and high thermal stability.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 446.66 g/mol |
| Appearance | Light yellow oil |
| Boiling Point | 425.8 °C at 760 mmHg |
| Melting Point | -48 °C |
| Density | 0.964 g/cm³ |
| Refractive Index | 1.486 |
| Flash Point | 227.6 °C |
| Vapor Pressure | 1.86E-07 mmHg at 25°C |
Specifications
The following table outlines typical specifications for commercial-grade DPHP.
Table 3: Specifications
| Parameter | Value |
| Purity | ≥ 99.0 wt. % |
| Color (Pt-Co) | ≤ 30 |
| Acid Value | ≤ 0.06 KOH-mg/g |
| Water Content | ≤ 0.05 wt. % |
Experimental Protocols
Synthesis of Bis(2-propylheptyl) phthalate
A common method for the synthesis of DPHP involves the esterification of phthalic anhydride (B1165640) with 2-propylheptanol.
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Reactants: Phthalic anhydride and 2-propylheptanol (molar ratio of 1:2.4 to 1:3.0).
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Catalyst: An acid catalyst such as tetrabutyl titanate (0.1% by weight of phthalic anhydride).
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Procedure:
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Phthalic anhydride, 2-propylheptanol, and activated carbon (0.2-0.5% by weight of phthalic anhydride) are added to a reaction kettle.
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The mixture is stirred and heated to 130-170 °C and maintained at this temperature for 20-60 minutes.
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The temperature is then raised to 180-190 °C, and the catalyst is added.
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The reaction is carried out at 180-240 °C for 3-5 hours.
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De-alcoholization is performed under negative pressure until the acid value is below 0.40 mgKOH/g.
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A sodium carbonate solution (25-30% mass concentration) is added to neutralize the remaining acid until the acid value is below 0.05 mgKOH/g.
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Water is introduced as an entrainer for further de-alcoholization and refining.
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The final product is obtained by filtration.
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Caption: General workflow for the synthesis of DPHP.
Analytical Methods
The analysis of DPHP and its metabolites is typically performed using chromatographic techniques coupled with mass spectrometry.
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Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often used.
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Carrier Gas: Helium or hydrogen.
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Injection: Splitless injection is typically used to enhance sensitivity.
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Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for increased specificity.
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High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique is particularly useful for the analysis of DPHP metabolites in biological matrices.
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Column: A C18 reversed-phase column is commonly employed.
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Mobile Phase: A gradient elution with a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
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Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.
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Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
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Note on Spectroscopic Data: Detailed, assigned ¹H NMR, ¹³C NMR, and IR spectra, as well as a comprehensive mass fragmentation pattern specifically for Bis(2-propylheptyl) phthalate, are not widely available in the public domain. The analysis of related phthalates, such as Bis(2-ethylhexyl) phthalate, can provide some insights into the expected spectral features. For instance, the IR spectrum would be expected to show strong carbonyl stretching vibrations from the ester groups, C-O stretching, and aromatic C-H and C=C stretching vibrations. The mass spectrum of phthalates often shows a characteristic fragment ion at m/z 149, corresponding to the protonated phthalic anhydride fragment. However, for rigorous identification and characterization, it is essential to acquire and interpret the specific spectral data for DPHP.
